2,2-Diethyl-3,5-thiomorpholinedione

Lipophilicity Drug-likeness CNS penetration

2,2-Diethyl-3,5-thiomorpholinedione (CAS 90087-91-5) is a sulfur-containing heterocyclic compound belonging to the thiomorpholine-3,5-dione (thiodiglycolic acid imide) family. Its structure features a six-membered thiomorpholine ring bearing two geminal ethyl substituents at position 2 and carbonyl functionalities at positions 3 and 5, giving it the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol.

Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
CAS No. 90087-91-5
Cat. No. B12787578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethyl-3,5-thiomorpholinedione
CAS90087-91-5
Molecular FormulaC8H13NO2S
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)CS1)CC
InChIInChI=1S/C8H13NO2S/c1-3-8(4-2)7(11)9-6(10)5-12-8/h3-5H2,1-2H3,(H,9,10,11)
InChIKeyYPYUHXDMZLQHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diethyl-3,5-thiomorpholinedione (CAS 90087-91-5): Structural Identity, Physicochemical Baseline, and Comparator Landscape for Procurement Evaluation


2,2-Diethyl-3,5-thiomorpholinedione (CAS 90087-91-5) is a sulfur-containing heterocyclic compound belonging to the thiomorpholine-3,5-dione (thiodiglycolic acid imide) family [1]. Its structure features a six-membered thiomorpholine ring bearing two geminal ethyl substituents at position 2 and carbonyl functionalities at positions 3 and 5, giving it the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol . First reported in the foundational 1954 synthesis of 2,2-dialkyl-3,5-thiamorpholinediones by Skinner and Bicking , this compound was later registered as NSC 85089 in the National Cancer Institute's screening repository . The thiomorpholine-3,5-dione scaffold is recognized in medicinal chemistry as a pharmacophore for anticonvulsant, hypnotic, and sedative activities [2]. The closest structural and pharmacological analog is Phenylthilone (2-ethyl-2-phenylthiomorpholine-3,5-dione, CAS 115-55-9), a clinically investigated anticonvulsant and spasmolytic agent [3].

Why In-Class Thiomorpholinediones Cannot Be Interchanged: Physicochemical Divergence Between 2,2-Diethyl-3,5-thiomorpholinedione and Its Analogs


Despite sharing the thiomorpholine-3,5-dione core, 2,2-diethyl substitution at the C-2 position produces quantifiable divergence from both the unsubstituted parent scaffold and mono-aryl analogs such as Phenylthilone. The geminal diethyl group confers an ACD/LogP of 1.53 versus -0.30 for the parent 3,5-thiomorpholinedione — a shift of approximately 1.8 log units that dramatically alters aqueous solubility and membrane partitioning behavior. Compared to Phenylthilone (XLogP 2.2), the fully aliphatic 2,2-diethyl pattern yields intermediate lipophilicity [1]. These differences are not merely incremental; they translate to distinct boiling points (350.5°C vs. 444.1°C for Phenylthilone), densities (1.1 vs. 1.205 g/cm³), and molecular weights (187.26 vs. 235.30 Da) . In procurement, substituting one analog for another without accounting for these divergences risks altering purification protocols, formulation behavior, and biological distribution profiles — particularly when the research objective involves CNS penetration prediction where LogP is a critical parameter [2].

2,2-Diethyl-3,5-thiomorpholinedione: Quantified Differentiation Evidence Against Closest Analogs for Scientific Selection


LogP Differentiation: Intermediate Lipophilicity of 2,2-Diethyl-3,5-thiomorpholinedione Versus Parent Scaffold and Phenylthilone

The ACD/LogP of 2,2-diethyl-3,5-thiomorpholinedione is 1.53 . This places the compound at an intermediate lipophilicity between the unsubstituted parent 3,5-thiomorpholinedione (LogP -0.30) [1] and the 2-ethyl-2-phenyl analog Phenylthilone (XLogP 2.2; LogP 2.01) [2]. The LogP of 1.53 falls within the optimal range of 1–3 commonly associated with favorable oral bioavailability and CNS penetration according to Lipinski and CNS MPO scoring frameworks. Compared to the mono-ketone analog 2,2-diethylthiomorpholin-3-one (LogP 1.74) [3], the dione exhibits slightly lower lipophilicity attributable to the additional polar carbonyl group.

Lipophilicity Drug-likeness CNS penetration

Molecular Weight Advantage: 20.4% Lower Mass of 2,2-Diethyl-3,5-thiomorpholinedione Versus Phenylthilone for Fragment-Based and Formulation Applications

2,2-Diethyl-3,5-thiomorpholinedione has a molecular weight of 187.26 g/mol (C8H13NO2S) . This is 20.4% lower than Phenylthilone (235.30 g/mol, C12H13NO2S) [1] and 42.8% higher than the parent 3,5-thiomorpholinedione (131.16 g/mol, C4H5NO2S) . The compound's MW falls well within the fragment-like space (MW < 250 Da) defined by the Rule of Three for fragment-based lead discovery, whereas Phenylthilone approaches the upper boundary. The lower MW also translates to a higher molar count per unit mass (5.34 mmol/g vs. 4.25 mmol/g for Phenylthilone), which is relevant for dose-ranging studies and stock solution preparation.

Molecular weight Fragment-based drug design Formulation

Boiling Point and Volatility: 94°C Lower Boiling Point of 2,2-Diethyl-3,5-thiomorpholinedione Versus Phenylthilone Facilitates Purification

The predicted boiling point of 2,2-diethyl-3,5-thiomorpholinedione is 350.5±35.0°C at 760 mmHg , which is approximately 94°C lower than that of Phenylthilone (444.1°C at 760 mmHg) . This difference is attributable to the absence of the high-molecular-weight phenyl substituent in the target compound. Compared to the parent scaffold (380.3°C) and the mono-ketone analog 2,2-diethylthiomorpholin-3-one (331.7°C) , the target compound occupies an intermediate position. The substantially lower boiling point versus Phenylthilone translates to reduced energy requirements for distillation-based purification and lower thermal degradation risk during processing.

Purification Volatility Process chemistry

Synthetic Versatility: Dianion Chemistry of the Thiomorpholine-3,5-dione Scaffold Enables Regioselective C-Functionalization

Wolfe and Rogers (1970) demonstrated that 3,5-thiomorpholinedione can be converted to its reactive dianion using slightly more than 2 molar equivalents of sodium amide in liquid ammonia [1]. This dianion undergoes regioselective alkylation at the methylene carbon (C-2 or C-6), enabling the introduction of diverse electrophiles. The 2,2-diethyl substitution pattern in the target compound means it already bears alkyl groups at C-2, directing further functionalization to the C-6 position or the nitrogen atom. This contrasts with Phenylthilone, where the mixed ethyl/phenyl substitution at C-2 creates steric and electronic asymmetry that may alter dianion regioselectivity. The Wolfe methodology has been cited by 15 subsequent publications [2], confirming the scaffold's established role as a versatile synthetic intermediate for constructing more complex heterocyclic systems.

Synthetic intermediate Dianion chemistry C-alkylation

Anticonvulsant Pharmacophore Validation: Alkyl-Substituted Thiomorpholine-3,5-diones as a Recognized Anticonvulsant Scaffold Class

Szawkało et al. (2015) reviewed the pharmacological context of thiomorpholine-3,5-diones, noting that alkyl-substituted derivatives 'were found to have marked anticonvulsant activity against metrazol shock' and were evaluated as hypotensive agents [1]. The review cites foundational references establishing this scaffold class as a source of hypnotics, sedatives, and anticonvulsants. While Phenylthilone (2-ethyl-2-phenyl) was developed as a clinical anticonvulsant and spasmolytic agent [2], the 2,2-diethyl analog remains part of the same pharmacophore class with a distinct substitution pattern. No published head-to-head anticonvulsant ED50 data comparing the target compound directly against Phenylthilone were identified in the accessible literature. The NCI NSC designation (NSC 85089) confirms the compound was submitted for biological screening, though specific screening results have not been located.

Anticonvulsant Metrazol shock CNS pharmacophore

Density and Formulation: 8% Lower Density of 2,2-Diethyl-3,5-thiomorpholinedione Versus Phenylthilone Impacts Solid-State Handling

The predicted density of 2,2-diethyl-3,5-thiomorpholinedione is 1.1±0.1 g/cm³ , which is approximately 8.7% lower than Phenylthilone (1.205 g/cm³) and 20.4% lower than the parent 3,5-thiomorpholinedione (1.381 g/cm³) . The mono-ketone analog 2,2-diethylthiomorpholin-3-one shows a slightly lower density of 1.007 g/cm³ , attributable to the reduced carbonyl content. Density differences of this magnitude affect powder flow characteristics, compaction behavior in solid formulations, and the calculation of molar volumes for solution preparation. The target compound's molar volume (168.5±3.0 cm³/mol) also differs from that of Phenylthilone (estimated ~195 cm³/mol), providing distinct handling characteristics in both research and process settings.

Density Formulation Solid-state properties

2,2-Diethyl-3,5-thiomorpholinedione: Evidence-Backed Application Scenarios for Research Procurement and Industrial Use


Fragment-Based Drug Discovery Campaigns Targeting CNS Disorders

With a molecular weight of 187.26 Da, ACD/LogP of 1.53, and only 1 hydrogen bond donor, 2,2-diethyl-3,5-thiomorpholinedione satisfies all Rule of Three criteria for fragment-based screening (MW < 250, LogP < 3.5, HBD ≤ 3) . Its LogP of 1.53 falls within the CNS MPO optimal range, making it a superior fragment starting point compared to Phenylthilone (MW 235.30, LogP 2.2), which approaches the upper limits of fragment-likeness. The thiomorpholine-3,5-dione scaffold is a validated anticonvulsant pharmacophore [1], providing a biologically relevant starting point for fragment growing or linking strategies in epilepsy and neuropathic pain programs. The compound's NSC designation (NSC 85089) confirms it has been recognized as worthy of biological screening .

Synthetic Intermediate for Regioselective C-6 Functionalization via Dianion Chemistry

The thiomorpholine-3,5-dione scaffold is a well-characterized substrate for dianion formation using sodium amide in liquid ammonia, enabling regioselective C-alkylation [2]. The symmetric 2,2-diethyl substitution pattern of the target compound directs functionalization exclusively to the C-6 methylene position, providing predictable synthetic outcomes. This contrasts with Phenylthilone, where the mixed ethyl/phenyl C-2 substitution introduces steric and electronic asymmetry that may complicate regiochemical control. Users requiring a reliable, well-precedented intermediate for constructing diverse thiomorpholine-based compound libraries should prioritize the 2,2-diethyl analog for its symmetric substitution pattern and predictable reactivity.

Physicochemical Reference Standard for Thiomorpholinedione Analog Series Profiling

The comprehensive predicted physicochemical profile of 2,2-diethyl-3,5-thiomorpholinedione — including ACD/LogP (1.53), density (1.1 g/cm³), boiling point (350.5°C), molar volume (168.5 cm³/mol), polar surface area (71 Ų), and zero Rule of 5 violations — makes it a well-characterized reference point for structure-property relationship (SPR) studies within the thiomorpholinedione series. Its intermediate position between the hydrophilic parent scaffold (LogP -0.30, density 1.381 g/cm³) and the more lipophilic Phenylthilone (LogP 2.2, density 1.205 g/cm³) provides a useful calibration point for computational models predicting the properties of novel 2,2-disubstituted analogs. Procurement for this purpose leverages the compound's thoroughly documented physicochemical fingerprint.

Cereblon Ligand and Molecular Glue Discovery Research

Recent work by Kasparavichius et al. (2024) has identified 2-amino-substituted (thio)morpholine-3,5-diones as potential cereblon ligands with cytotoxic effects against myeloma cell lines in vitro [3]. While this study focused on 2-amino-substituted derivatives rather than the 2,2-diethyl analog itself, it establishes the thiomorpholine-3,5-dione core as a viable scaffold for targeted protein degradation (TPD) applications. The 2,2-diethyl analog, with its well-characterized physicochemical properties and synthetic accessibility via dianion chemistry [2], represents a logical starting material for generating novel cereblon-targeting derivatives through N-arylation or C-6 modification. Users in the TPD and molecular glue field should consider this compound as a core intermediate for library synthesis.

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